molecular formula C9H15N5O B13645522 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

Cat. No.: B13645522
M. Wt: 209.25 g/mol
InChI Key: DATQLUCJHRRKKI-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amines or hydrazines from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is unique due to the presence of both the amino group and the cyclopentylacetamide moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopentylacetamide

InChI

InChI=1S/C9H15N5O/c10-9-11-6-14(13-9)5-8(15)12-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,13)(H,12,15)

InChI Key

DATQLUCJHRRKKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC(=N2)N

Origin of Product

United States

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